molecular formula C14H25N7O3 B8708485 Bursin

Bursin

Cat. No.: B8708485
M. Wt: 339.39 g/mol
InChI Key: DIBAKBGYJUCGDL-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bursin (Lys-His-Gly-NH₂), a tripeptide first isolated from the bursa of Fabricius in chickens, is a critical immunomodulatory compound that drives B-cell differentiation and enhances humoral and cellular immune responses . It acts as a "bursal-dependent differentiation hormone," promoting IgM-to-IgG antibody class switching and stimulating hematopoietic stem cell proliferation . This compound’s immunostimulatory effects have been validated in avian and mammalian models, where it enhances vaccine efficacy against pathogens like Newcastle disease virus (NDV) and avian influenza . Its mechanism involves binding to specific receptors on B cells and dendritic cells, triggering downstream signaling pathways that amplify antigen presentation and lymphocyte activation .

Properties

Molecular Formula

C14H25N7O3

Molecular Weight

339.39 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23)/t10-,11-/m0/s1

InChI Key

DIBAKBGYJUCGDL-QWRGUYRKSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bursin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Large-scale production of this compound involves optimizing the SPPS process to increase yield and purity. This includes using high-efficiency resins, automated peptide synthesizers, and advanced purification techniques such as high-performance liquid chromatography (HPLC). Industrial production also focuses on ensuring consistency and scalability to meet the demands of research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Bursin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids.

Scientific Research Applications

Bursin has a wide range of scientific research applications, including:

Mechanism of Action

Bursin exerts its effects by binding to specific receptors on B cell precursors, promoting their differentiation into mature B cells. This process involves the activation of signaling pathways that regulate gene expression and cell proliferation. This compound also enhances the production of immunoglobulins, which are critical for the adaptive immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bursin’s functional analogs and structural mimics have been extensively studied to identify compounds with comparable or enhanced immunomodulatory properties. Below is a detailed comparison:

Phage-Displayed Peptides (Clones 4 and 6)

  • Structure : Phage clones expressing this compound-like epitopes .
  • Mechanism : Enhance antigen presentation via phage particle uptake by antigen-presenting cells.
  • Efficacy :
    • Clone 4 (titer 2¹¹): Matches this compound in boosting NDV-specific HI titers (6.8 vs. 7.1 log₂) and lymphocyte proliferation (0.78 vs. 0.75 OD₅₇₀).
    • Clone 6 (titer 2⁹): Shows reduced efficacy, highlighting titer-dependent activity .
  • Advantage : Phage peptides are more stable than this compound in vivo but require optimization of delivery systems .

TXNL-like Peptide and this compound-like Peptide (BLP)

  • Structure : TXNL-like peptide (conserved "T-X-N-L" motif) and BLP (fusion peptide: TPNL-KHG) .
  • Mechanism : Mimics this compound’s receptor-binding domain, enhancing dendritic cell maturation.
  • Efficacy :
    • TXNL-like peptide : Induces 1.5-fold higher IgG titers than this compound in mice immunized with JEV subunit vaccines.
    • BLP : Synergizes with avian influenza H9N2 vaccines, increasing HI titers by 3.2-fold compared to this compound .
  • Advantage : Longer half-life and resistance to enzymatic degradation .

Other Bursal Peptides (e.g., Bursopentine, Bursal-Derived Oligopeptides)

  • Structure: Larger peptides (5–12 amino acids) isolated from bursal extracts .
  • Mechanism : Activate Toll-like receptors (TLRs) and NF-κB pathways.
  • Efficacy :
    • Bursopentine : Induces 2-fold higher IL-6 production in macrophages than this compound.
    • Oligopeptides : Show broader cytokine induction (IL-1β, TNF-α) but weaker B-cell differentiation .
  • Limitation : Poor bioavailability compared to this compound’s small tripeptide structure .

Data Tables

Table 1: Structural and Functional Comparison

Compound Structure Molecular Weight Key Receptor Targets Half-Life (h)
This compound Lys-His-Gly-NH₂ 351.4 Da B-cell receptors 1.5
MTTNLQQ heptapeptide 7-mer peptide 847.9 Da Anti-Bursin mAbs 4.2
Phage Clone 4 Phage-displayed ~45 kDa Dendritic cells 12.0
BLP Fusion peptide 1,022.1 Da TLR4/MyD88 8.7

Table 2: Efficacy in Immune Enhancement

Compound Antibody Titers (log₂) T-cell Proliferation (OD₅₇₀) Cytokine Induction (Fold)
This compound 7.4 ± 0.3 0.72 ± 0.05 1.0 (baseline)
MTTNLQQ (0.09 mg) 7.2 ± 0.4 0.85 ± 0.07 1.2
Phage Clone 4 6.8 ± 0.2 0.78 ± 0.03 1.5
BLP 9.1 ± 0.6* 0.91 ± 0.04* 2.8*

*Data from murine models .

Key Research Findings

Dose Dependency : this compound’s analogs (e.g., MTTNLQQ) exhibit inverted U-shaped dose responses, unlike this compound’s linear efficacy .

Receptor Specificity : this compound’s Lys-His motif is critical for binding to 2F9-4/HU2 antibodies, while TXNL-like peptides target TLR4 .

Stability : Synthetic peptides (BLP, MTTNLQQ) resist proteolysis better than this compound, which is rapidly cleared in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.